Diphenylacetylene

Catalog No.
S579026
CAS No.
501-65-5
M.F
C14H10
M. Wt
178.23 g/mol
Availability
In Stock
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Diphenylacetylene

CAS Number

501-65-5

Product Name

Diphenylacetylene

IUPAC Name

2-phenylethynylbenzene

Molecular Formula

C14H10

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H

InChI Key

JRXXLCKWQFKACW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2

Synonyms

biphenylacetylene, diphenylacetylene

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2

Building Block in Organic and Organometallic Chemistry

DPA's structure, featuring a central carbon-carbon triple bond conjugated with two phenyl rings, makes it a useful building block for synthesizing more complex organic and organometallic compounds. Its reactivity allows it to participate in various reactions, such as Diels-Alder cycloadditions. For example, DPA reacts with tetraphenylcyclopentadienone to form hexaphenylbenzene, a molecule with interesting physical properties.

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Precursor for Functional Molecules

DPA can be transformed into other functional molecules with specific applications. One example is the reaction with benzal chloride in the presence of potassium t-butoxide, which leads to the formation of 3-alkoxycyclopropene derivatives. These compounds have potential uses in organic synthesis and materials science due to their unique ring structure.

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Potential in Material Science

The rigid structure and strong π-electron system of DPA make it a candidate material for various applications. Research is ongoing to explore its potential use in the development of new electronic materials, optoelectronic devices, and organic light-emitting diodes (OLEDs) due to its light-harvesting properties.

[^2] Diphenylacetylene, 99%, Thermo Scientific Chemicals, Quantity: 5 g | Fisher Scientific

Diphenylacetylene is a chemical compound with the formula C14H10C_{14}H_{10}, consisting of two phenyl groups attached to an acetylene unit. It appears as a colorless solid and is known for its planar molecular structure, with a central carbon-carbon triple bond measuring approximately 119.8 picometers. Diphenylacetylene serves as a significant building block in organic synthesis and is utilized as a ligand in organometallic chemistry due to its ability to coordinate with metal centers .

  • Diphenylacetylene may cause irritation upon contact with skin or eyes.
  • It's advisable to handle it with proper personal protective equipment in a well-ventilated laboratory following standard laboratory safety protocols.
, including:

  • Hydrogenation: Selective hydrogenation of diphenylacetylene can yield cis-stilbene. This reaction can be catalyzed by nickel-cobalt nanoparticles supported on mesoporous carbon, achieving notable conversion rates under specific conditions .
  • Diels-Alder Reactions: It can react with tetraphenylcyclopentadienone to form hexaphenylbenzene, showcasing its reactivity in cycloaddition processes .
  • Alkylation: Diphenylacetylene can undergo alkylation reactions with organometallic compounds, such as palladium complexes, leading to various substituted products .

Diphenylacetylene can be synthesized through several methods:

  • Dehydrohalogenation: Bromination of stilbene followed by dehydrohalogenation produces diphenylacetylene.
  • Coupling Reactions: The Castro-Stephens coupling involves the reaction of iodobenzene with the copper salt of phenylacetylene, while the Sonogashira coupling also utilizes iodobenzene and phenylacetylene .
  • Oxidative Condensation: Benzil can be condensed with hydrazine to form a bis(hydrazone), which is then oxidized using mercury(II) oxide .

Diphenylacetylene has several applications:

  • Organic Synthesis: It is extensively used as a precursor in the synthesis of various organic compounds.
  • Ligand in Organometallic Chemistry: Its ability to coordinate with metals makes it valuable in catalysis and materials science.
  • Photochemical Studies: Diphenylacetylene is often employed in photo

Interaction studies involving diphenylacetylene often focus on its reactivity with different catalysts and reagents. For instance, studies have shown how it interacts with nickel-cobalt catalysts during hydrogenation processes, revealing insights into catalytic efficiency and selectivity . Furthermore, its reactions with secondary amines and organometallic compounds have been explored to understand its behavior in complex chemical environments

Diphenylacetylene shares structural similarities with several other compounds, including:

CompoundFormulaNotable Features
PhenylacetyleneC8H6C_{8}H_{6}A simpler alkyne with one phenyl group.
TetraceneC18H12C_{18}H_{12}A polycyclic aromatic hydrocarbon that exhibits unique electronic properties.
1,4-DiphenylbutyneC16H14C_{16}H_{14}Contains a butyne unit instead of an acetylene unit.

Uniqueness of Diphenylacetylene

Diphenylacetylene is unique due to its dual phenyl groups that enhance its stability and reactivity compared to simpler alkynes like phenylacetylene. Its ability to participate in diverse reactions such as Diels-Alder cycloadditions and selective hydrogenations makes it a versatile compound in organic synthesis.

Molecular Structure

Planar Molecular Geometry

Diphenylacetylene exhibits a fundamentally planar molecular geometry, characterized by the linear arrangement of its central acetylenic unit with two phenyl rings positioned at opposite termini [1] [4]. The molecular structure consists of two phenyl groups attached to a carbon-carbon triple bond, creating the chemical formula C₆H₅C≡CC₆H₅ [1] [7]. This planar configuration is maintained through the sp hybridization of the acetylenic carbon atoms, which constrains the molecule to adopt a linear geometry around the central triple bond [1]. Crystallographic studies have revealed that while the predominant conformation is planar, the molecule can exhibit slight deviations from perfect planarity, with some conformations showing tilts of approximately 6 degrees in certain crystal packing arrangements [4] [13]. The planar geometry facilitates extensive π-electron delocalization between the phenyl rings and the acetylenic linker, contributing to the molecule's overall stability and electronic properties [4].

C≡C Triple Bond Distance (119.8 pm)

The carbon-carbon triple bond in diphenylacetylene exhibits a characteristic distance of 119.8 picometers, as determined through precise X-ray crystallographic analysis [1]. This bond length is consistent with typical acetylenic triple bonds and falls within the expected range for C≡C bonds, which typically measure between 120.0 and 120.3 picometers [5]. The measured distance of 119.8 picometers reflects the strong triple bond character, where three pairs of electrons are shared between the two carbon atoms [1] [13]. Comparative crystallographic studies have confirmed that acetylenic bond lengths in diphenylacetylene range from 1.204 to 1.206 Angstroms (120.4 to 120.6 picometers), demonstrating the consistency of this structural parameter across different crystal forms [13]. The triple bond distance is significantly shorter than typical C=C double bonds (approximately 133.9 picometers) and C-C single bonds (approximately 153.5 picometers), reflecting the increased bond order and electron density [5].

Phenyl Group Orientations

The phenyl groups in diphenylacetylene adopt specific orientational arrangements that are influenced by both intramolecular electronic effects and intermolecular packing forces [4]. In the predominant planar conformation, both phenyl rings are coplanar with the acetylenic unit, allowing for maximum conjugation between the aromatic π-systems and the triple bond [1] [4]. The phenyl rings are positioned at opposite ends of the linear acetylenic core, creating a symmetrical molecular architecture [7]. Experimental charge density analysis reveals that the acetylenic linker exhibits non-cylindrical electron density distribution, which is indicative of strong conjugation between the phenyl rings through the triple bond [4]. The π-orbitals of the acetylenic linker demonstrate the capacity to sustain various conjugation lengths between the phenyl rings, providing the molecule with conformational flexibility [4]. This flexibility allows diphenylacetylene to accommodate different packing arrangements in crystalline environments while maintaining its essential electronic characteristics [4].

Physical Characteristics

Crystalline Structure and Appearance

Diphenylacetylene manifests as a crystalline solid with distinctive physical characteristics that reflect its molecular structure and intermolecular interactions [3] [14]. The compound typically appears as crystalline powder and chunks, exhibiting a well-defined crystalline lattice structure [14] [15]. The crystalline form demonstrates polymorphic behavior, with multiple crystal structures reported in the literature, each characterized by different molecular packing arrangements [4] [13]. The occurrence of polymorphic forms is attributed to the relatively low energy barriers between different conformational states, with energy differences of approximately kᵦT allowing for multiple stable crystal structures [4]. The crystalline appearance ranges from colorless to light yellow or pale brown, depending on purity and crystal form [3] [15]. The crystal structure facilitates efficient molecular packing through van der Waals interactions and π-π stacking between aromatic rings [9]. X-ray crystallographic studies reveal that the molecules can adopt both planar and slightly tilted conformations within the crystal lattice, contributing to the observed polymorphic behavior [4] [13].

Melting Point (59-62.5°C) and Boiling Point (300°C, 170°C at 19 mmHg)

The thermal properties of diphenylacetylene demonstrate well-characterized transition temperatures that are consistent across multiple literature sources [3] [11] [12]. The melting point ranges from 59°C to 62.5°C, with most experimental determinations falling within the 59-61°C range [3] [11] [14]. This melting point reflects the intermolecular forces present in the crystalline lattice, including van der Waals interactions and π-π stacking between aromatic systems [9]. The compound exhibits a boiling point of 300°C under standard atmospheric pressure (760 mmHg), indicating significant intermolecular attractions that require substantial thermal energy to overcome [12] [31] [32]. Under reduced pressure conditions of 19 mmHg, the boiling point decreases to 170°C, demonstrating the pressure-dependent nature of the liquid-vapor equilibrium [3] [14] [32]. The relatively high boiling point compared to the molecular weight (178.23 g/mol) suggests strong intermolecular interactions facilitated by the extended π-conjugation system and aromatic character of the molecule [9] [12]. These thermal properties make diphenylacetylene suitable for various synthetic applications requiring elevated temperatures [32].

Density (0.99 g/mL) and Refractive Index (1.6415)

Diphenylacetylene exhibits a density of 0.99 g/mL at 25°C, indicating a relatively high molecular packing efficiency in the liquid state [3] [14] [15]. This density value reflects the molecular weight of 178.23 g/mol and the effective molecular volume occupied by the compound [14]. Some literature sources report slight variations in density measurements, with values ranging from 0.966 to 1.136 g/cm³, likely reflecting differences in measurement conditions and crystal forms [7] [31]. The refractive index of diphenylacetylene is reported as 1.6415, representing an estimated value that reflects the compound's optical properties [3] [18]. This refractive index is characteristic of aromatic compounds with extended conjugation systems, where the delocalized π-electrons contribute to enhanced optical polarizability [16]. The relatively high refractive index compared to simple aliphatic compounds indicates the presence of aromatic chromophores and the extended conjugation between the phenyl rings and acetylenic unit [16]. These optical properties are consistent with the molecular structure and electronic characteristics of diphenylacetylene, making it suitable for applications requiring specific optical behavior [16].

Solubility Profile

Behavior in Organic Solvents (Ether, Hot Alcohol)

Diphenylacetylene demonstrates excellent solubility characteristics in organic solvents, particularly in diethyl ether and hot alcoholic solutions [3] [14] [18]. The compound is described as miscible with ether, indicating complete solubility and compatibility with this common organic solvent [3] [18]. This high solubility in ether is attributed to the hydrophobic nature of the phenyl groups and the overall nonpolar character of the molecule [14]. In hot alcohol, specifically hot ethanol, diphenylacetylene exhibits significant solubility, though this is temperature-dependent [3] [32]. The enhanced solubility in hot alcohol compared to cold alcohol reflects the increased kinetic energy and reduced intermolecular forces at elevated temperatures [14]. The solubility behavior in organic solvents makes diphenylacetylene suitable for various synthetic procedures and purification techniques that rely on organic solvent systems [14]. The compound's compatibility with common organic solvents facilitates its use in solution-phase reactions and enables efficient extraction and crystallization procedures [3].

Hydrophobic Nature and Water Immiscibility

Diphenylacetylene exhibits pronounced hydrophobic characteristics, resulting in complete immiscibility with water [3] [14] [18]. This hydrophobic behavior is a direct consequence of the molecular structure, which consists entirely of aromatic and acetylenic carbon-hydrogen frameworks without polar functional groups [6]. The absence of hydrogen bond donors or acceptors in the molecular structure prevents significant interactions with water molecules [3]. The immiscibility with water is consistent with the compound's classification as a nonpolar organic molecule, where the predominant intermolecular forces are van der Waals interactions rather than hydrogen bonding [17]. This hydrophobic nature is advantageous in organic synthesis applications where anhydrous conditions are required [14]. The water immiscibility also facilitates separation and purification procedures, as diphenylacetylene can be readily separated from aqueous phases during extraction processes [3]. The hydrophobic characteristics are fundamental to understanding the compound's behavior in biological and environmental systems, where partitioning between aqueous and organic phases becomes significant [31].

Stability Parameters

Compatibility with Various Reagents

Diphenylacetylene demonstrates compatibility with a wide range of chemical reagents commonly used in organic synthesis [3] [18]. The compound is stable under standard laboratory conditions and compatible with most organic solvents and neutral reagents [18]. The acetylenic functionality provides sites for various chemical transformations while maintaining overall molecular stability [26]. The aromatic phenyl groups contribute to the compound's stability through resonance stabilization and reduced reactivity toward many common reagents [3]. The molecule's stability allows for storage and handling under typical laboratory atmospheric conditions without significant decomposition [18]. Compatibility extends to most common organic bases and neutral nucleophiles, making diphenylacetylene suitable for various synthetic transformations [26]. The compound maintains stability in the presence of most transition metal catalysts used in organic synthesis, enabling its use in catalytic processes [26]. This broad reagent compatibility makes diphenylacetylene a versatile building block for organic synthesis applications [32].

Incompatibility with Strong Oxidizing Agents

Diphenylacetylene exhibits significant incompatibility with strong oxidizing agents, which poses important considerations for storage and handling protocols [3] [18] [23]. The compound is specifically noted as being incompatible with strong oxidizing agents, which can lead to unwanted oxidative transformations or potentially hazardous reactions [18]. Strong oxidizers such as permanganates, dichromates, and peroxides should be avoided in storage areas containing diphenylacetylene [23]. The acetylenic functionality is particularly susceptible to oxidative attack, which can result in the formation of carbonyl compounds or other oxidized products [23]. This incompatibility necessitates segregated storage away from oxidizing chemicals to prevent accidental contact and subsequent reactions [20] [25]. The aromatic phenyl groups, while generally stable, can also undergo oxidative transformations under strongly oxidizing conditions [23]. Chemical storage protocols recommend maintaining physical separation from oxidizing agents through the use of separate storage cabinets or designated areas [25]. Understanding these incompatibilities is crucial for safe handling and storage practices in laboratory and industrial environments [20] [23].

Data Tables

Physical Properties of Diphenylacetylene

PropertyValueSource
Molecular FormulaC₁₄H₁₀Multiple sources
Molecular Weight178.23 g/molLiterature values
Melting Point59-62.5°CLiterature range
Boiling Point (760 mmHg)300°CStandard conditions
Boiling Point (19 mmHg)170°CReduced pressure
Density (25°C)0.99 g/mLLiterature value
Refractive Index1.6415Estimated value
AppearanceCrystalline solidPhysical observation
ColorColorless to light yellowVisual characteristics
C≡C Triple Bond Distance119.8 pmX-ray crystallography

Solubility Profile of Diphenylacetylene

Solvent/MediumSolubilityNotes
WaterImmiscible/InsolubleHydrophobic nature
Diethyl etherMiscible/SolubleCompatible organic solvent
Hot alcohol (ethanol)SolubleTemperature-dependent solubility
Cold alcoholLimited solubilityReduced solubility at low temperature
Organic solvents (general)Generally solubleCompatible with most organic media

Benzil-Derived Synthesis via Hydrazone Formation and Mercury(II) Oxide Oxidation

The classical benzil-derived synthesis represents one of the most well-established methods for preparing diphenylacetylene [1] [2] [3]. This methodology involves the initial condensation of benzil with hydrazine to form the corresponding bis(hydrazone), followed by oxidative transformation using mercury(II) oxide. The reaction proceeds through a two-stage mechanism wherein benzil undergoes nucleophilic addition with hydrazine in ethanol solvent under reflux conditions at temperatures ranging from 78-80°C [4].

The bis(hydrazone) intermediate formation occurs through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of benzil, resulting in the elimination of water molecules. This condensation reaction typically requires 6-8 hours of reflux heating to achieve complete conversion [1]. The subsequent oxidation step employs mercury(II) oxide as the oxidizing agent, which facilitates the elimination of the hydrazone moieties and formation of the carbon-carbon triple bond characteristic of diphenylacetylene.

Experimental data demonstrates that this synthetic route consistently yields diphenylacetylene with purities exceeding 98% following recrystallization from ethanol [2] [3]. The overall yield for this transformation ranges from 66-69% based on the initial benzil starting material, making it a reliable method for laboratory-scale synthesis. The reaction conditions have been optimized to minimize side product formation and maximize the desired alkyne product.

Stilbene-Based Synthesis via Bromination and Dehydrohalogenation

The stilbene-based synthetic approach utilizes the bromination of stilbene followed by base-catalyzed dehydrohalogenation to generate diphenylacetylene [5] [6] [7]. This methodology offers the advantage of employing readily available starting materials and straightforward reaction conditions. The initial bromination step proceeds through anti-addition of bromine across the carbon-carbon double bond of stilbene, generating the corresponding vicinal dibromide intermediate.

The bromination reaction occurs rapidly at room temperature using either molecular bromine or safer brominating agents such as pyridinium hydrobromide perbromide [5] [8]. The stereochemistry of the addition is controlled by the formation of a bromonium ion intermediate, which directs the anti-addition pattern. This results in the formation of meso-stilbene dibromide when starting from trans-stilbene, due to the symmetry elements present in the molecule [5].

The subsequent dehydrohalogenation step requires elevated temperatures (190-285°C) and strong base conditions to facilitate the elimination of two hydrogen bromide molecules [5] [7]. Potassium hydroxide in high-boiling solvents such as triethylene glycol or ethylene glycol provides the necessary conditions for this double elimination reaction. The reaction proceeds through consecutive E2 elimination mechanisms, with the first elimination occurring more readily than the second due to the increased stability requirements for alkyne formation [9] [10].

Two-Step Synthesis from trans-Stilbene via meso-Stilbene Dibromide

The two-step synthesis from trans-stilbene represents a highly efficient and widely employed method for diphenylacetylene preparation [6] [5] [11]. This approach combines the bromination of trans-stilbene to form meso-stilbene dibromide with subsequent dehydrohalogenation to yield the target alkyne. The methodology has been extensively optimized for both academic laboratory instruction and research applications.

The initial bromination step employs trans-stilbene dissolved in dichloromethane or acetic acid, with bromine addition occurring at temperatures between 0-25°C [5] [11]. The reaction proceeds with high stereoselectivity due to the rigid geometry of the trans-stilbene starting material and the anti-addition mechanism. Typical yields for the bromination step range from 85-95%, with the product readily isolated by filtration due to its low solubility in the reaction medium [5].

The dehydrohalogenation step utilizes potassium hydroxide in ethylene glycol or triethylene glycol at temperatures of 190°C for 5-20 minutes [5] [7]. The high-boiling solvent is essential to achieve the elevated temperatures required for the second elimination step. Following the reaction, the diphenylacetylene product precipitates upon addition of water, allowing for simple isolation by filtration. Overall yields for the two-step sequence typically range from 70-90%, with the isolated product exhibiting melting points of 61.5-62.7°C, consistent with literature values [12] [13].

Modern Coupling Approaches

Castro-Stephens Coupling of Iodobenzene and Copper Phenylacetylide

The Castro-Stephens coupling reaction provides a metal-catalyzed approach for diphenylacetylene synthesis through the coupling of aryl halides with copper acetylides [14] [15]. This methodology, first described in 1963, represents an early example of transition metal-catalyzed carbon-carbon bond formation for alkyne synthesis. The reaction employs iodobenzene and copper phenylacetylide as the key coupling partners, with pyridine serving as both solvent and base.

The mechanism of the Castro-Stephens coupling involves the formation of a copper acetylide intermediate through deprotonation of phenylacetylene by copper(I) compounds [14]. The resulting copper acetylide subsequently undergoes nucleophilic attack on the aryl iodide, leading to carbon-carbon bond formation and elimination of copper(I) iodide. The reaction typically requires elevated temperatures of 115-120°C and reaction times of 4-8 hours to achieve complete conversion [15].

Experimental optimization studies have demonstrated that the Castro-Stephens coupling consistently produces diphenylacetylene in yields ranging from 70-85% [14] [15]. The reaction conditions tolerate a variety of functional groups and provide excellent selectivity for the desired alkyne product. The use of pyridine as solvent facilitates the coupling process while minimizing side reactions such as alkyne homocoupling or reduction pathways.

Sonogashira Coupling of Iodobenzene and Phenylacetylene

The Sonogashira coupling represents the most widely utilized modern method for diphenylacetylene synthesis, offering superior reaction conditions and higher yields compared to earlier methodologies [16] [17] [18]. This palladium-catalyzed cross-coupling reaction between iodobenzene and phenylacetylene proceeds under mild conditions with excellent functional group tolerance. The reaction employs a palladium catalyst in combination with a copper co-catalyst to facilitate the carbon-carbon bond formation.

The catalytic system typically consists of palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and copper(I) iodide in the presence of an amine base [16] [18]. The reaction mechanism involves oxidative addition of the aryl iodide to the palladium center, followed by transmetalation with the copper acetylide intermediate and reductive elimination to form the product alkyne [18]. This catalytic cycle allows for efficient turnover and high yields of diphenylacetylene.

Reaction conditions for Sonogashira coupling are notably mild, with temperatures ranging from 25-80°C and reaction times of 2-12 hours depending on the specific substrate and catalyst loading [16] [18]. The reaction can be conducted in various solvents including tetrahydrofuran, dimethylformamide, and toluene, providing flexibility for different synthetic applications. Yields consistently range from 80-95%, with the reaction showing excellent selectivity for the cross-coupled product over homocoupled byproducts [17] [19].

Recent developments in Sonogashira methodology have focused on copper-free conditions and heterogeneous catalysis approaches [17] [20]. These advances have demonstrated that diphenylacetylene formation can occur on gold surfaces under vacuum conditions, providing insights into the fundamental mechanisms of this important transformation [17]. The versatility and reliability of the Sonogashira coupling have made it the preferred method for diphenylacetylene synthesis in both academic and industrial settings.

Purification Protocols

Recrystallization from Ethanol

Recrystallization from ethanol represents the most commonly employed purification method for diphenylacetylene, providing efficient removal of impurities while maintaining high product recovery [6] [7] [21] [22]. This technique exploits the differential solubility of diphenylacetylene in hot versus cold ethanol to achieve purification through controlled crystallization. The process typically employs 95% ethanol as the recrystallization solvent due to its optimal solubility characteristics for the target compound.

The recrystallization procedure involves dissolving the crude diphenylacetylene in the minimum volume of hot ethanol (60-70°C) required for complete dissolution [22] [7]. The hot solution is then allowed to cool slowly to room temperature, during which diphenylacetylene crystals form while impurities remain in solution. The crystallization process can be enhanced by scratching the flask walls or adding seed crystals to initiate nucleation [21].

Experimental data demonstrates that recrystallization from ethanol consistently achieves purities exceeding 98% with recovery yields of 85-95% [22]. The recrystallized product exhibits sharp melting point ranges of 61.5-62.7°C, indicating high purity [12]. The method is particularly effective for removing colored impurities and residual starting materials that may be present following synthetic transformations. Multiple recrystallizations can be performed if higher purity is required, though this approach reduces overall recovery yields.

Chromatographic Purification Techniques

Chromatographic purification techniques provide alternative methods for diphenylacetylene purification when recrystallization proves insufficient or when high purity standards are required [23] [24]. Column chromatography using silica gel as the stationary phase offers excellent separation capabilities for removing structurally similar impurities and byproducts. The technique is particularly valuable for purifying diphenylacetylene derivatives bearing functional groups that may interfere with crystallization processes.

The chromatographic separation typically employs n-hexane and ethyl acetate solvent mixtures as the mobile phase, with the specific ratio optimized based on the polarity of impurities present [23]. A typical solvent system consists of n-hexane/ethyl acetate (95:5, v/v), which provides adequate separation while maintaining reasonable elution times [23]. The diphenylacetylene product typically elutes as a colorless band that can be easily visualized under ultraviolet light due to its aromatic chromophore.

Preparative gel permeation chromatography (GPC) represents an advanced purification technique for achieving very high purity diphenylacetylene [24]. This method separates compounds based on molecular size rather than polarity, making it particularly effective for removing oligomeric or polymeric impurities. GPC purification using tetrahydrofuran or chloroform as the eluent can achieve purities exceeding 99%, though with somewhat lower recovery yields of 70-80% compared to conventional recrystallization methods [24].

XLogP3

4.8

Boiling Point

300.0 °C

LogP

4.78 (LogP)

Melting Point

62.5 °C

UNII

Y70JA8HB75

Vapor Pressure

0.00 mmHg

Other CAS

501-65-5

Wikipedia

Tolan

General Manufacturing Information

Benzene, 1,1'-(1,2-ethynediyl)bis-: ACTIVE

Dates

Last modified: 08-15-2023

Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem,Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem,Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem,Liu et al. Incorporation of clusters within inorganic materials through their addition during the nucleation steps. Nature Chemistry, DOI: 10.1038/s41557-019-0303-0, published online 12 August 2019,Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021,Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021

Mavridis, A.; Moustakali-Mavridis, I. (1977). "A Reinvestigation of Tolane". Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. 33 (11): 3612–3615. doi:10.1107/S0567740877011674.

Cope, A. C.; Smith, D. S.; Cotter, R. J. (1954). "Diphenylacetylene". Organic Syntheses. 34: 42. doi:10.15227/orgsyn.034.0042.

Lee Irvin Smith; M. M. Falkof (1942). "Diphenylacetylene". Organic Syntheses. 22: 50. doi:10.15227/orgsyn.022.0050.

Fieser, L. F. (1966). "Hexaphenylbenzene". Organic Syntheses. 46: 44. doi:10.15227/orgsyn.046.0044.

Xu, Ruo; Breslow, Ronald (1997). "1,2,3-Triphenylcyclopropenium Bromide". Organic Syntheses. 74: 72. doi:10.15227/orgsyn.07

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